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Compound of Interest

Compound Name: (R)-BMS-816336

Cat. No.: B606256 Get Quote

This in-depth technical guide provides a detailed overview of the chemical structure, properties,

and biological activity of (R)-BMS-816336, a potent and selective inhibitor of 11β-

hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers,

scientists, and drug development professionals interested in the therapeutic potential of this

compound.

Chemical Structure and Properties
(R)-BMS-816336 is a small molecule inhibitor with a complex adamantane-based structure. Its

systematic IUPAC name is 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)-1-(3-

hydroxyazetidin-1-yl)ethan-1-one.[1][2]

Chemical Structure:

Physicochemical Properties:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b606256?utm_src=pdf-interest
https://www.benchchem.com/product/b606256?utm_src=pdf-body
https://www.benchchem.com/product/b606256?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14609950/
https://www.medkoo.com/products/14546
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C21H27NO3 [1][3]

Molecular Weight 341.45 g/mol [1][3]

Exact Mass 341.1991 g/mol [1]

CAS Number 1009583-83-8 [4]

Appearance Solid [4]

Solubility Soluble in DMSO [2]

Mechanism of Action and Signaling Pathway
(R)-BMS-816336 is a potent inhibitor of 11β-HSD1, an enzyme that catalyzes the conversion of

inactive cortisone to active cortisol within cells. By inhibiting this enzyme, (R)-BMS-816336
effectively reduces intracellular glucocorticoid levels, thereby modulating the activity of the

glucocorticoid receptor (GR). This mechanism of action has significant implications for various

physiological processes, including metabolism, inflammation, and cognition.

The binding of cortisol to the GR initiates a signaling cascade that can influence gene

transcription and other cellular processes. Inhibition of 11β-HSD1 by (R)-BMS-816336 leads to

a decrease in GR activation. This, in turn, can affect downstream signaling pathways, including

the c-Jun N-terminal kinase (JNK) pathway and the phosphorylation of cAMP response

element-binding protein (CREB).

Below is a diagram illustrating the proposed signaling pathway affected by (R)-BMS-816336.
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Caption: Signaling pathway of (R)-BMS-816336 action.

Biological Activity
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(R)-BMS-816336 has demonstrated potent and selective inhibitory activity against 11β-HSD1

across multiple species. The compound is orally active and has shown robust

pharmacodynamic effects in preclinical models.

In Vitro Inhibitory Activity:

Target Species IC50 (nM) Reference

11β-HSD1 Human 14.5 [5][6]

11β-HSD1 Mouse 50.3 [5][6]

11β-HSD1 Cynomolgus Monkey 16 [5][6]

(R)-BMS-816336 exhibits high selectivity for 11β-HSD1 over the related isoform, 11β-HSD2.

Experimental Protocols
This section provides representative methodologies for key experiments related to the

synthesis, purification, and biological evaluation of (R)-BMS-816336. These protocols are

based on established techniques in the field and information gathered from available literature.

Synthesis of (R)-BMS-816336 (Representative Protocol)
A detailed, step-by-step synthesis protocol for (R)-BMS-816336 is proprietary information of

Bristol-Myers Squibb and is not publicly available in full detail. However, based on the known

chemical structure and general organic synthesis principles, a plausible synthetic route can be

outlined. The synthesis would likely involve the construction of the substituted adamantane

core, followed by coupling with the azetidine moiety.

Experimental Workflow for Synthesis and Purification:

Starting Materials
(Adamantane & Phenyl precursors)

Synthesis of
Substituted Adamantane Core

Coupling with
3-Hydroxyazetidine Crude Racemic BMS-816336 Chromatographic Purification
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Caption: General workflow for synthesis and purification.
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Chiral Separation of Enantiomers (Representative
Protocol)
The separation of the (R) and (S) enantiomers of BMS-816336 is crucial for obtaining the

desired biologically active compound. This is typically achieved using chiral High-Performance

Liquid Chromatography (HPLC).

Methodology:

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose

or amylose, would be selected.

Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent (e.g., hexane

or heptane) and a polar modifier (e.g., isopropanol or ethanol), would be used. The exact

ratio would be optimized to achieve baseline separation of the enantiomers.

Detection: A UV detector would be used to monitor the elution of the two enantiomers.

Fraction Collection: The fractions corresponding to the two separated enantiomeric peaks

would be collected.

Solvent Evaporation: The solvent from the collected fractions would be removed under

reduced pressure to yield the purified enantiomers.

Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the purified (R)-BMS-
816336 would be determined using analytical chiral HPLC.

11β-HSD1 Enzymatic Assay (Representative Protocol)
The inhibitory activity of (R)-BMS-816336 on 11β-HSD1 can be determined using a

biochemical assay that measures the conversion of cortisone to cortisol.

Materials:

Recombinant human 11β-HSD1 enzyme

Cortisone (substrate)
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NADPH (cofactor)

(R)-BMS-816336 (test compound)

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

Detection system (e.g., HPLC-UV, LC-MS, or a cortisol-specific antibody-based detection kit)

Procedure:

Prepare a series of dilutions of (R)-BMS-816336 in the assay buffer.

In a microplate, add the assay buffer, recombinant 11β-HSD1 enzyme, and the various

concentrations of (R)-BMS-816336 or vehicle control.

Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

Initiate the enzymatic reaction by adding a solution of cortisone and NADPH to each well.

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

Stop the reaction by adding a quenching solution (e.g., an organic solvent or a strong acid).

Quantify the amount of cortisol produced in each well using the chosen detection method.

Calculate the percent inhibition of 11β-HSD1 activity for each concentration of (R)-BMS-
816336.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Conclusion
(R)-BMS-816336 is a potent and selective inhibitor of 11β-HSD1 with a well-defined

mechanism of action. Its ability to modulate intracellular glucocorticoid levels makes it a

promising therapeutic candidate for metabolic diseases such as type 2 diabetes. The

information and representative protocols provided in this guide are intended to support further

research and development of this and similar compounds. For specific and detailed
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experimental procedures, it is recommended to consult the primary literature, particularly the

publications from Bristol-Myers Squibb.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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